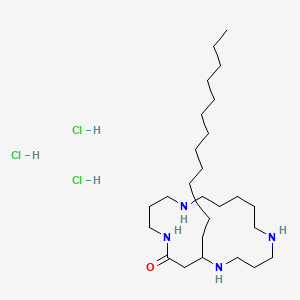
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride is a complex organic compound with the molecular formula C27H56N4O. This compound contains a total of 88 atoms, including 56 hydrogen atoms, 27 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride involves multiple steps, including the formation of the tetraazacyclooctadecane ring and the introduction of the tridecyl side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetraazacyclooctadecan-6-one: A similar compound without the tridecyl side chain.
8-Tridecyl-1,5,9,13-tetraazacyclooctadecan-6-one: A closely related compound with slight structural variations.
Uniqueness
1,5,9,13-Tetraazacyclooctadecan-6-one, 8-tridecyl-, trihydrochloride is unique due to its specific combination of the tetraazacyclooctadecane ring and the tridecyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
396117-48-9 |
|---|---|
Molecular Formula |
C27H59Cl3N4O |
Molecular Weight |
562.1 g/mol |
IUPAC Name |
8-tridecyl-1,5,9,13-tetrazacyclooctadecan-6-one;trihydrochloride |
InChI |
InChI=1S/C27H56N4O.3ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-26-25-27(32)31-24-17-22-29-20-15-12-14-19-28-21-16-23-30-26;;;/h26,28-30H,2-25H2,1H3,(H,31,32);3*1H |
InChI Key |
DAENOMDPIFIRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC(=O)NCCCNCCCCCNCCCN1.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















